molecular formula C14H15ClN2O2 B2687824 tert-butyl N-(5-chloroquinolin-8-yl)carbamate CAS No. 1484591-53-8

tert-butyl N-(5-chloroquinolin-8-yl)carbamate

Cat. No. B2687824
CAS RN: 1484591-53-8
M. Wt: 278.74
InChI Key: KBBPTCAXWUKYEK-UHFFFAOYSA-N
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Description

Tert-butyl N-(5-chloroquinolin-8-yl)carbamate is a chemical compound with the CAS Number: 1484591-53-8 . It has a molecular weight of 278.74 and its IUPAC name is tert-butyl 5-chloro-8-quinolinylcarbamate . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of carbamates like tert-butyl N-(5-chloroquinolin-8-yl)carbamate can be achieved through a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H15ClN2O2/c1-14(2,3)19-13(18)17-11-7-6-10(15)9-5-4-8-16-12(9)11/h4-8H,1-3H3,(H,17,18) . This indicates that the compound contains a total of 35 bonds, including 20 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 (thio-) carbamate (aromatic), and 1 Pyridine .


Chemical Reactions Analysis

Carbamates like tert-butyl N-(5-chloroquinolin-8-yl)carbamate can undergo various reactions. For instance, they can be formed in situ and subsequently reacted with substituted phenols . They can also undergo a copper-catalyzed cross-coupling reaction with alkoxycarbonyl radicals generated from carbazates .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 278.74 . It is a powder that is stored at room temperature .

Scientific Research Applications

Antimalarial Drug Development

One significant application of tert-butyl N-(5-chloroquinolin-8-yl)carbamate derivatives is in the development of antimalarial drugs. A study outlined the candidate selection and preclinical evaluation of N-tert-butyl isoquine (GSK369796), which is a 4-aminoquinoline drug candidate developed through a partnership involving academia and the pharmaceutical industry. This compound was designed based on chemical, toxicological, pharmacokinetic, and pharmacodynamic considerations, showing excellent activity against Plasmodium falciparum in vitro and in rodent malaria models in vivo (O’Neill et al., 2009).

Corrosion Inhibition

Another research application of tert-butyl N-(5-chloroquinolin-8-yl)carbamate derivatives is in corrosion inhibition. A study demonstrated the synthesis and characterization of novel organic compounds based on 8-hydroxyquinoline, which were evaluated as corrosion inhibitors for carbon steel in hydrochloric acid solution. These compounds showed mixed-type inhibition properties and adhered to the carbon steel surface following Langmuir adsorption isotherm. The study highlights the potential of such compounds in protective coatings and anti-corrosion treatments (Faydy et al., 2019).

Organic Synthesis

In the field of organic synthesis, tert-butyl N-(5-chloroquinolin-8-yl)carbamate derivatives serve as precursors or intermediates in various chemical reactions. For instance, the use of tert-butoxycarbonylation reagents for the selective protection of amines and alcohols under mild conditions has been documented. This methodology is valuable in the synthesis of complex molecules where selective protection and deprotection are required (Ouchi et al., 2002).

Medicinal Chemistry

Tert-butyl N-(5-chloroquinolin-8-yl)carbamate derivatives also find application in medicinal chemistry, where they are used in the synthesis of potential drug candidates. Research in this area includes the development of novel synthetic routes to create derivatives with potential therapeutic applications. For example, a study reported the synthesis of substituted tetrahydroisoquinolines by lithiation then electrophilic quench, demonstrating the versatility of these compounds in generating biologically active molecules (Talk et al., 2016).

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl N-(5-chloroquinolin-8-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2/c1-14(2,3)19-13(18)17-11-7-6-10(15)9-5-4-8-16-12(9)11/h4-8H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBBPTCAXWUKYEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C2C(=C(C=C1)Cl)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1484591-53-8
Record name tert-butyl N-(5-chloroquinolin-8-yl)carbamate
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